molecular formula C17H17Cl2N3O B4540935 [4-(3,4-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

[4-(3,4-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

Cat. No.: B4540935
M. Wt: 350.2 g/mol
InChI Key: LNRNAMRCCQNEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE: is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Dichlorobenzyl halides, nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives of the pyridyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases .

Medicine

In medicine, 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE is investigated for its therapeutic potential. It has shown promise in preclinical studies as an antimicrobial and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE lies in its combination of the dichlorobenzyl and pyridyl groups, which confer distinct chemical and biological properties. This combination allows for enhanced binding affinity, improved pharmacokinetic properties, and a broader range of applications compared to similar compounds .

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O/c18-15-4-3-13(10-16(15)19)12-21-6-8-22(9-7-21)17(23)14-2-1-5-20-11-14/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRNAMRCCQNEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.